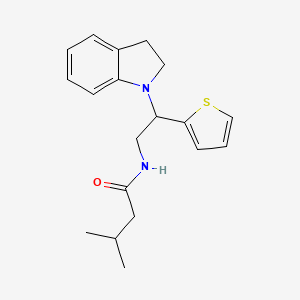

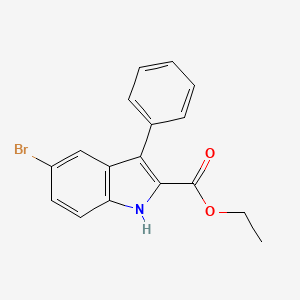

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

In the first paper, a series of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized through a multi-step process starting from 4-(1H-indol-3-yl)butanoic acid. The process involved the transformation into various intermediates, including ethyl esters, hydrazides, and oxadiazole thiols, followed by a nucleophilic substitution reaction to achieve the final compounds . Although the target compound is not synthesized in this study, the methods described could potentially be adapted for its synthesis, considering the indole core is a common feature.

Molecular Structure Analysis

The second paper provides a detailed structural characterization of a thiourea derivative of butanamide, "N-(dibenzylcarbamothioyl)-3-methylbutanamide," using NMR, FT-IR, and X-ray diffraction techniques. The crystal structure was determined, and intermolecular contacts were analyzed using Hirshfeld surfaces and fingerprint plots . This analysis is relevant as it demonstrates the types of techniques that could be employed to determine the molecular structure of "N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbutanamide."

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound . However, the synthesis pathways described in the first paper involve reactions such as nucleophilic substitution, which could be relevant for the synthesis of the target compound, given its structural similarity to the compounds studied .

Physical and Chemical Properties Analysis

The first paper discusses the in vitro inhibitory potential of the synthesized indole-based oxadiazole scaffolds against the urease enzyme, indicating that these compounds can act as potent inhibitors. The study also includes enzyme inhibitory kinetics and in silico binding energy evaluations, suggesting that these compounds could be valuable in drug design . The second paper evaluates the antimicrobial activity of a thiourea derivative of butanamide, which provides insight into the potential biological activities of butanamide derivatives .

Scientific Research Applications

Indole and Thiophene Derivatives in Drug Development

Indole and thiophene rings, which are components of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbutanamide, are prevalent in a variety of pharmacologically active molecules. Research has shown that compounds containing these structures have been explored for their therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and infections.

Cancer Therapy : 2-Indolinone derivatives, which are structurally related to the indolin part of the target compound, have been extensively investigated for their anticancer properties. These derivatives have shown promise in inhibiting tumor growth and proliferation by targeting different pathways involved in cancer cell survival (Leoni et al., 2016). Similarly, thiophene analogues have been synthesized and evaluated for their potential carcinogenicity, indicating the significance of thiophene derivatives in drug design and their biological activity evaluation (Ashby et al., 1978).

Neuroprotective and Neuromodulatory Effects : The structural features of indole derivatives are key in the design of compounds with potential neuroprotective or neuromodulatory effects. For instance, dimethyltryptamine (DMT), which shares the indole core with our target compound, has been studied for its role in protecting brain tissues and influencing neuroplasticity, suggesting a broader physiological role beyond its psychedelic effects (Frecska et al., 2013).

Vascular and Cardiovascular Diseases : Thiophene derivatives have been explored for their efficacy in treating vascular diseases. Indobufen, a thiophene-containing molecule, has been used in the management of peripheral vascular disease and shows potential in the treatment of cardiovascular conditions, demonstrating the therapeutic relevance of thiophene derivatives in vascular health (Wiseman et al., 1992).

properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-14(2)12-19(22)20-13-17(18-8-5-11-23-18)21-10-9-15-6-3-4-7-16(15)21/h3-8,11,14,17H,9-10,12-13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTVGLZDRITZCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2554189.png)

![methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2554193.png)

![4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554194.png)

![2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2554195.png)

![5-amino-N-(3-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554198.png)

![1,4-Diazabicyclo[2.1.1]hexane](/img/structure/B2554204.png)

![N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554205.png)

![2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2554206.png)

![ethyl 4-((4-((3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2554209.png)